N-(naphtho[1,2-d]thiazol-2-ylcarbamothioyl)thiophene-2-carboxamide
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Overview
Description
N-(naphtho[1,2-d]thiazol-2-ylcarbamothioyl)thiophene-2-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .
Mechanism of Action
- : Aleksandrov, A. A., Elchaninov, M. M., Tishina, D. A., Tarakanova, Yu. E., & Shmanovsky, M. L. (2020). Synthesis and Some Reactions of 2-(Thien-2-yl)naphtho[1,2-d]thiazole. Russian Journal of General Chemistry, 90(11), 1836–1839. Link
- : Frontiers. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents. Frontiers in Pharmacology, 12, 661173. [Link](https://www.frontiersin.org/journals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(naphtho[1,2-d]thiazol-2-ylcarbamothioyl)thiophene-2-carboxamide typically involves multiple steps. One common method includes the reaction of naphtho[1,2-d]thiazole-2-amine with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-(naphtho[1,2-d]thiazol-2-ylcarbamothioyl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in ethanol at reflux temperature.
Substitution: Bromine in chloroform at room temperature.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(naphtho[1,2-d]thiazol-2-ylcarbamothioyl)thiophene-2-carboxamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- N-(naphtho[1,2-d]thiazol-2-yl)thiophene-2-carboxamide
- N-(naphtho[1,2-d]thiazol-2-ylcarbamothioyl)benzene-2-carboxamide
- N-(naphtho[1,2-d]thiazol-2-ylcarbamothioyl)furan-2-carboxamide
Uniqueness
N-(naphtho[1,2-d]thiazol-2-ylcarbamothioyl)thiophene-2-carboxamide stands out due to its unique combination of the naphtho[1,2-d]thiazole and thiophene moieties. This structural feature imparts distinct electronic and steric properties, enhancing its biological activity and making it a valuable compound for various applications .
Properties
IUPAC Name |
N-(benzo[e][1,3]benzothiazol-2-ylcarbamothioyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3OS3/c21-15(13-6-3-9-23-13)19-16(22)20-17-18-14-11-5-2-1-4-10(11)7-8-12(14)24-17/h1-9H,(H2,18,19,20,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDJZDSPTXVFGOF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=C(S3)NC(=S)NC(=O)C4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3OS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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